5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one
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Overview
Description
5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one: is a synthetic organic compound with the molecular formula C29H20N2O8 and a molecular weight of 524.49 g/mol . This compound is part of the chromenone family, known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one typically involves the reaction of 5,7-dihydroxy-2-phenyl-4H-chromen-4-one with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction to form amino groups.
Reduction: The chromenone core can be reduced under specific conditions.
Substitution: The nitrobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced chromenone derivatives.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
Chemistry: 5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one is used as a building block in organic synthesis, particularly in the development of new chromenone derivatives with potential biological activities .
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including cancer and inflammatory disorders .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents .
Mechanism of Action
The mechanism of action of 5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chromenone core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison:
- 5,7-bis(2-hydroxyethoxy)-2-phenyl-4H-chromen-4-one has hydroxyl groups instead of nitrobenzyl groups, which may result in different biological activities and chemical reactivity .
- 4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has a methyl group at the 4-position, which can influence its chemical properties and biological activities .
Uniqueness: The presence of two nitrobenzyl groups in 5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one makes it unique compared to other chromenone derivatives.
Properties
Molecular Formula |
C29H20N2O8 |
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Molecular Weight |
524.5 g/mol |
IUPAC Name |
5,7-bis[(4-nitrophenyl)methoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C29H20N2O8/c32-25-16-26(21-4-2-1-3-5-21)39-28-15-24(37-17-19-6-10-22(11-7-19)30(33)34)14-27(29(25)28)38-18-20-8-12-23(13-9-20)31(35)36/h1-16H,17-18H2 |
InChI Key |
GAKIURFNCXGQQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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